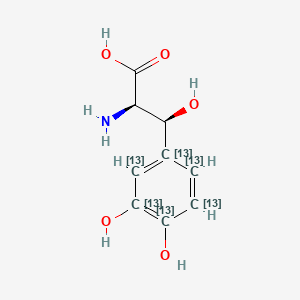
(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-Droxidopa-13C6: is a labeled compound of L-threo-Droxidopa, a synthetic amino acid precursor of norepinephrine. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in treating conditions such as neurogenic orthostatic hypotension and Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of L-threo-Droxidopa involves several synthetic routes, including enzymatic processes and stereoselective synthesis. One method involves the enzymatic reduction of specific compounds, while another method uses asymmetric induction to avoid chiral resolution .
Industrial Production Methods: Industrial production of L-threo-Droxidopa typically involves multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor and control the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and its interaction with other compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving L-threo-Droxidopa include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time .
Major Products Formed: The major product formed from the reactions of L-threo-Droxidopa is norepinephrine, a neurotransmitter that plays a crucial role in the body’s response to stress and other physiological processes .
Wissenschaftliche Forschungsanwendungen
L-threo-Droxidopa-13C6 is widely used in scientific research due to its ability to act as a precursor to norepinephrine. Its applications include:
Chemistry: Used in the study of synthetic pathways and reaction mechanisms.
Biology: Helps in understanding the biochemical pathways involving norepinephrine.
Medicine: Used in the treatment of neurogenic orthostatic hypotension and Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and other related compounds .
Wirkmechanismus
L-threo-Droxidopa-13C6 exerts its effects by crossing the blood-brain barrier and being converted into norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
219.14 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
QXWYKJLNLSIPIN-DOUAUXGKSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[C@@H]([C@H](C(=O)O)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)

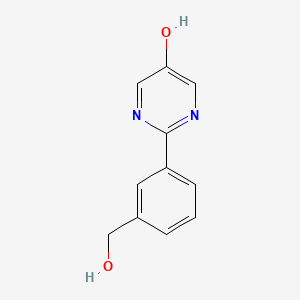
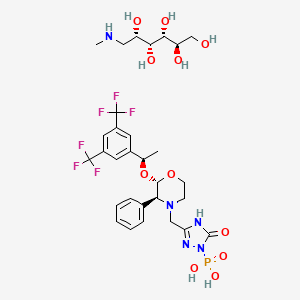
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
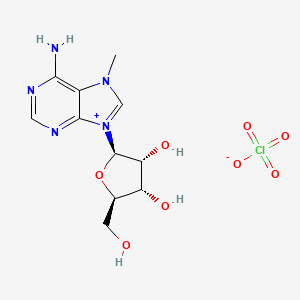
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
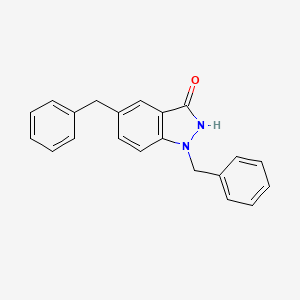
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
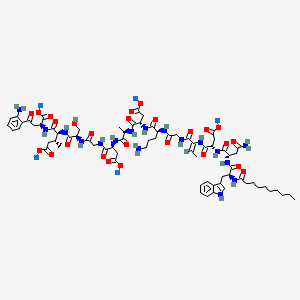
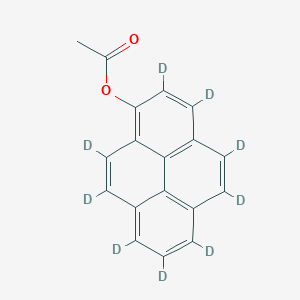
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

